4-(tert-butyl)-N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-21(2,3)15-8-6-14(7-9-15)19(27)23-12-18-24-25-20(29-18)30-13-17(26)22-11-16-5-4-10-28-16/h6-9,16H,4-5,10-13H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZAAIXKDAXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-butyl)-N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H19F3N4O4S
- Molecular Weight : 444.4 g/mol
- CAS Number : 872620-86-5
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities, including:
- Anticancer
- Anti-inflammatory
- Antiviral
- Antibacterial
-
Inhibition of Enzymatic Activity : Compounds similar to this compound have shown inhibitory effects on various enzymes such as:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Cellular Proliferation Inhibition : Studies have demonstrated that derivatives of oxadiazoles can inhibit the proliferation of cancer cells. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines, including human colon adenocarcinoma and breast cancer-derived cells .
Study 1: Anticancer Activity
In a study published in PubMed Central, researchers synthesized several oxadiazole derivatives and evaluated their anticancer properties. The results indicated that specific derivatives showed significant cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values as low as 0.004 µM in T-cell proliferation assays .
Study 2: Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory potential of oxadiazole compounds. These compounds were tested for their ability to inhibit cyclooxygenases (COX), which play a crucial role in inflammatory processes. The findings suggested that certain derivatives could effectively reduce inflammation markers in vitro .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
*Estimated based on analogs; †Molecular weight range from cited study .
Key Observations:
- Heterocyclic Core Diversity: The target compound’s 1,3,4-oxadiazole core distinguishes it from thiazole (e.g., 4a ) and thiadiazole derivatives (e.g., ).
- Substituent Effects: The THF-methylamino group in the target compound introduces stereochemical complexity absent in morpholine (4a) or triazole-containing analogs . This may affect metabolic stability compared to simpler amines .
- Hydrophobic vs. Polar Groups : The tert-butyl group in the target compound and enhances lipophilicity, whereas morpholine (4a) or pyridinyl groups improve water solubility.
Anti-Inflammatory and Kinase Inhibition Potential
Benzoxazole derivatives (e.g., compound 5h ) exhibit anti-inflammatory activity by inhibiting LPS-induced cytokines. The target compound’s oxadiazole-thioether motif may similarly interact with inflammatory mediators like COX-2, though its efficacy requires experimental validation .
In kinase inhibition, thiadiazole and triazole analogs (e.g., ) show structural compatibility with ATP-binding pockets. Computational docking studies suggest that the target compound’s oxadiazole core and tert-butyl group may enhance binding affinity compared to isoxazole derivatives (e.g., ) due to stronger hydrophobic interactions .
Molecular Similarity Metrics
Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound shares moderate similarity (~0.4–0.6) with thiadiazole-based benzamides (e.g., ) but lower similarity (<0.3) with isoxazole or thiophene derivatives (e.g., ). This aligns with evidence that heterocycle choice critically impacts bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
